N-(4-cyanophenyl)-2-phenoxybenzamide
Description
N-(4-Cyanophenyl)-2-phenoxybenzamide is a benzamide derivative featuring a 4-cyanophenyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzamide ring.
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C20H14N2O2/c21-14-15-10-12-16(13-11-15)22-20(23)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,(H,22,23) |
InChI Key |
AKBOJAOKWWNMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-phenoxybenzamide typically involves the reaction of 4-cyanophenylamine with 2-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the amine and the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-cyanophenyl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
a. N-(4-Cyanophenyl)-2-(Trifluoromethyl)benzamide (C₁₅H₉F₃N₂O)
- Structural Differences: Replaces the phenoxy group with a trifluoromethyl (-CF₃) group at the ortho position.
- Properties: The -CF₃ group increases hydrophobicity (logP ~3.2) compared to the phenoxy analog, which may reduce aqueous solubility. The strong electron-withdrawing effect of -CF₃ enhances electrophilicity, making it more reactive in nucleophilic substitution reactions .
- Applications : Used in medicinal chemistry as a protease inhibitor precursor due to its stability under acidic conditions .
b. N-(4-Cyanophenyl)-3,4,5-Trimethoxybenzamide (C₁₇H₁₆N₂O₄)
- Structural Differences : Features methoxy (-OCH₃) groups at the 3, 4, and 5 positions of the benzamide ring.
- Properties: Methoxy groups donate electrons via resonance, increasing the compound’s electron density. This enhances solubility in polar solvents (e.g., logP ~2.8) compared to the phenoxy variant. The trimethoxy arrangement also promotes crystallinity, as seen in analogs like 4-chloro-N-(2-methoxyphenyl)benzamide, which forms hydrogen-bonded dimers in crystal lattices .
- Applications : Explored in anticancer research for its ability to intercalate DNA .
c. N-(4-Chlorophenyl)-2-Phenoxybenzamide
- Structural Differences: Substitutes the 4-cyanophenyl group with a 4-chlorophenyl moiety.
- Properties: The chlorine atom’s moderate electronegativity results in a balance between lipophilicity (logP ~3.5) and reactivity.
- Applications : Used as a fluorescent probe in biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
